![molecular formula C19H35N3O5 B1664364 Actinonin CAS No. 13434-13-4](/img/structure/B1664364.png)
Actinonin
Vue d'ensemble
Description
Actinonin is a naturally occurring antibacterial agent produced by Actinomyces . It has demonstrated anti-tumor activity and inhibits aminopeptidase M, aminopeptidase N, and leucine aminopeptidase . Actinonin is a potent reversible peptide deformylase (PDF) inhibitor with a Ki of 0.28 nM .
Synthesis Analysis
The naturally occurring hydroxamic acid actinonin was isolated from species of actinomycetes and characterized as an antibiotic in the 1960s . More than 30 years later, the antibacterial activity of actinonin was attributed to inhibition of the metallohydrolase peptide deformylase (PDF), an enzyme that performs an essential step in bacterial protein synthesis .
Molecular Structure Analysis
Actinonin is bound tightly at the active site of the PDFs from Enterococcus faecalis (EfPDF) and Streptococcus pyogenes (SpyPDF) complexed with actinonin at 1.4 and 2.1 Å resolutions, respectively .
Chemical Reactions Analysis
Actinonin has shown antimicrobial properties against major foodborne pathogens, Escherichia coli O157:H7, Listeria monocytogenes, Salmonella Typhimurium, Staphylococcus aureus, and Vibrio vulnificus . Among them, actinonin caused growth defects in S. Typhimurium and V. vulnificus . Resistance to actinonin has been reported in Staphylococcus aureus, Streptococcus pneumonia, Bacillus subtilis, Haemophilus influenza, Streptococcus pyogenes, and Escherichia coli .
Physical And Chemical Properties Analysis
Actinonin has a molecular weight of 385.5 g/mol . It is a solid substance that is soluble in DMSO up to 50 mg/mL (ultrasonic) .
Applications De Recherche Scientifique
Antimicrobial Activity Against Foodborne Pathogens
Actinonin has been found to have antimicrobial properties against major foodborne pathogens, including Escherichia coli O157:H7, Listeria monocytogenes, Salmonella Typhimurium, Staphylococcus aureus, and Vibrio vulnificus . Among these, it caused growth defects in S. Typhimurium and V. vulnificus . The minimal inhibitory concentration (MIC) values of actinonin were ≤0.768 μg/ml for S. Typhimurium and ≤0.192 μg/ml for V. vulnificus . It also showed antimicrobial efficacy in food models infected with these pathogens .
Inhibition of Bacterial Peptide Deformylase
The antibacterial activity of actinonin was attributed to its inhibition of the metallohydrolase peptide deformylase (PDF), an enzyme that performs an essential step in bacterial protein synthesis . This discovery has prompted the search for other small molecules that inhibit bacterial PDF .
3. Antiproliferative Effects on Human Leukemia and Lymphoma Cells Actinonin has been shown to have antiproliferative effects on human leukemia and lymphoma cells in vitro . It was found to have antitumor activity in a syngeneic AKR leukemia mouse model .
Mécanisme D'action
Target of Action
Actinonin primarily targets the enzyme Peptide Deformylase (PDF) . PDF is an essential enzyme in both bacterial and mammalian cells, playing a crucial role in protein synthesis . In bacteria, PDF performs an essential step in bacterial protein synthesis . In human cells, particularly in the mitochondria, PDF is capable of removing formyl groups from N-terminal methionines of newly synthesized mitochondrial proteins .
Mode of Action
Actinonin interacts with its target, PDF, by inhibiting its activity . This inhibition disrupts the normal function of PDF, which is to remove formyl groups from N-terminal methionines of newly synthesized proteins . By inhibiting PDF, actinonin disrupts protein synthesis, leading to various downstream effects .
Biochemical Pathways
The inhibition of PDF by actinonin affects the protein synthesis pathway in cells . In bacteria, this disruption can lead to a halt in bacterial growth, as PDF performs an essential step in bacterial protein synthesis . In human cells, particularly in the mitochondria, the inhibition of PDF can disrupt the synthesis of new mitochondrial proteins .
Pharmacokinetics
While actinonin has shown promising in vitro data, its progression into in vivo infection models has been precluded due to poor pharmacokinetics
Result of Action
The inhibition of PDF by actinonin has several molecular and cellular effects. In bacteria, the disruption of protein synthesis can lead to a halt in bacterial growth . In human cancer cells, the inhibition of mitochondrial PDF by actinonin has been shown to inhibit the proliferation of the cancer cells . Actinonin treatment of cells led to a tumor-specific mitochondrial membrane depolarization and ATP depletion in a time- and dose-dependent manner .
Action Environment
The action, efficacy, and stability of actinonin can be influenced by various environmental factors. It’s worth noting that the effectiveness of actinonin can be influenced by the expression levels of PDF
Safety and Hazards
Actinonin should be handled with care to avoid dust formation and inhalation of mists, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Orientations Futures
Propriétés
IUPAC Name |
(2R)-N'-hydroxy-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)/t14-,15+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLATMLVMSFZBN-VYDXJSESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)NO)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928580 | |
Record name | Actinonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Actinonin | |
CAS RN |
13434-13-4 | |
Record name | Actinonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13434-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Actinonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Formyl-Hydroxy-Amino)-Methyl]-Heptanoic Acid [1-(2-Hydroxymethyl-Pyrrolidine-1-Carbonyl)-2-Methyl-Propyl]-Amide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04310 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Actinonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACTINONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P18SPA8N0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of actinonin?
A1: Actinonin primarily targets peptide deformylase (PDF) [, , , , , , , , ], an essential bacterial metalloenzyme responsible for removing the N-formyl group from nascent polypeptides, a crucial step in bacterial protein maturation [, , , ].
Q2: How does actinonin interact with PDF?
A2: Actinonin exerts its inhibitory effect by binding to the metal ion in the active site of PDF [, , , , , , , , ]. The hydroxamate group of actinonin acts as a bidentate chelator, interacting with the metal ion and forming a stable complex, thus blocking the enzyme's activity [, , , , , ].
Q3: What are the downstream consequences of PDF inhibition by actinonin?
A3: Inhibition of PDF by actinonin disrupts bacterial protein synthesis, ultimately leading to growth arrest or cell death [, , , , , ]. This bacteriostatic effect makes actinonin a promising lead compound for the development of new antibiotics [, , ].
Q4: Does actinonin target any other enzymes besides PDF?
A4: While PDF is the primary target, research suggests that actinonin can inhibit other metalloproteases, such as aminopeptidase N (APN/CD13) [, , , , , , ] and meprin A [, , , ]. This broader inhibitory profile contributes to actinonin's diverse biological activities, including anti-cancer and anti-inflammatory effects [, , , , , , , , , ].
Q5: How does actinonin affect the innate immune response?
A5: Subinhibitory concentrations of actinonin can stimulate the innate immune response by increasing the release of neutrophil-activating peptides from bacteria []. These peptides activate neutrophils through formyl peptide receptors (FPR), leading to enhanced immune cell recruitment and antimicrobial activity [].
Q6: What is the molecular formula and weight of actinonin?
A6: The molecular formula of actinonin is C27H44N4O9, and its molecular weight is 572.66 g/mol.
Q7: Is there any spectroscopic data available for actinonin?
A7: While the provided research excerpts do not delve into detailed spectroscopic characterization, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of actinonin [, ].
Q8: How does the structure of actinonin contribute to its inhibitory activity?
A8: Actinonin's structure, particularly the hydroxamic acid moiety and the N-alkyl substituent, plays a crucial role in its inhibitory potency [, , ]. The hydroxamic acid group is essential for metal chelation and binding to the active site of target enzymes [, ]. The length and nature of the N-alkyl substituent influence the binding affinity, with longer chains generally enhancing activity up to a certain limit [].
Q9: Have any structural modifications of actinonin been explored?
A9: Researchers have synthesized numerous actinonin derivatives to improve its efficacy and pharmacokinetic properties [, , , , ]. Modifications have focused on the N-alkyl substituent, the peptide backbone, and the introduction of various functional groups [, , , , ]. For instance, incorporating substituted phenyl moieties has yielded derivatives with enhanced anti-proliferative activity against cancer cell lines [].
Q10: Are there any formulation strategies to improve actinonin's stability or bioavailability?
A11: While the excerpts lack specific details on actinonin's formulation, researchers often explore various strategies to enhance the stability and bioavailability of drug candidates. These include nanoencapsulation, as demonstrated by the development of human serum albumin nanoparticles encapsulating actinonin, which showed promising therapeutic potential in a murine model of lung adenocarcinoma [].
Q11: Have computational methods been employed in actinonin research?
A12: Yes, computational chemistry plays a significant role in understanding actinonin's interactions with its targets and designing more potent derivatives [, , ]. Molecular docking studies help predict the binding modes of actinonin and its analogs with enzymes like PDF [, , ]. These models provide insights into the key structural features responsible for inhibitory activity, guiding the development of novel inhibitors [, , ].
Q12: Have any QSAR models been developed for actinonin and its derivatives?
A13: QSAR (Quantitative Structure-Activity Relationship) models have been developed for actinonin derivatives to correlate their structural features with anticancer activity []. These models help predict the potency of new analogs and guide the design of more effective HsPDF inhibitors [].
Q13: Have any resistance mechanisms against actinonin been identified?
A14: A significant resistance mechanism against actinonin involves mutations in the fmt gene, which encodes formyltransferase [, , ]. These mutations can reduce the bacteria's dependence on the PDF-catalyzed deformylation pathway, conferring resistance to actinonin [, , ].
Q14: Is there any cross-resistance between actinonin and other antibiotics?
A15: Studies on Staphylococcus aureus mutants resistant to actinonin showed no cross-resistance to other classes of antibiotics []. This finding suggests that actinonin targets a distinct pathway and might be effective against multidrug-resistant strains [].
Q15: What are the potential applications of actinonin?
A16: Actinonin holds promise as a lead compound for developing novel antibacterial agents, particularly against multidrug-resistant strains [, , ]. Additionally, its inhibitory activity against other metalloproteases makes it relevant for developing treatments for cancer, inflammation, and other diseases [, , , , , , , , , ].
Q16: What are the challenges and future directions in actinonin research?
A17: Further research is crucial to address challenges such as improving actinonin's pharmacokinetic properties, overcoming resistance mechanisms, and minimizing potential off-target effects [, , ]. Exploring novel delivery systems, developing more potent and selective analogs, and elucidating its interactions with drug transporters and metabolizing enzymes are key areas for future investigation [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.